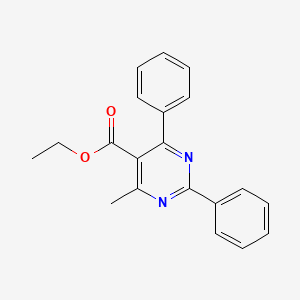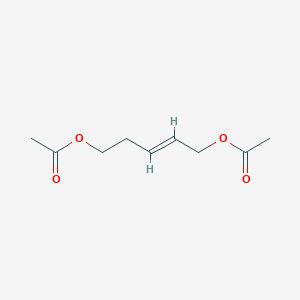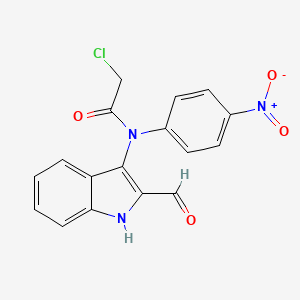
2,9-Bis(ethylsulfanyl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis(ethylsulfanyl)acridine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their wide range of applications in various fields, including pharmacology, material sciences, and biological sciences. The compound is characterized by the presence of two ethylsulfanyl groups attached to the acridine core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(ethylsulfanyl)acridine typically involves the introduction of ethylsulfanyl groups to the acridine core. One common method involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2,9-Bis(ethylsulfanyl)acridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, reverting to the parent acridine structure.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the acridine core .
科学的研究の応用
2,9-Bis(ethylsulfanyl)acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of fluorescent probes and dyes for various applications.
作用機序
The mechanism of action of 2,9-Bis(ethylsulfanyl)acridine primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine core and the DNA base pairs .
類似化合物との比較
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Ethacridine: Known for its antiseptic properties.
Uniqueness
These groups can be modified to introduce various functional groups, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
89347-19-3 |
|---|---|
分子式 |
C17H17NS2 |
分子量 |
299.5 g/mol |
IUPAC名 |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
InChIキー |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)












